

## CAS number 32265-50-2 properties.

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### Compound of Interest

Compound Name: 5,6-dichloro-2-methyl-1H-pyrimidin-4-one  
Cat. No.: B7826814

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Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5,6-Dichloro-2-methylpyrimidin-4-ol (CAS 32265-50-2)

## Executive Summary

In the landscape of modern drug discovery and agrochemical development, the pyrimidine ring remains a "privileged scaffold," frequently utilized to mimic the adenine core of ATP in kinase inhibitors or to serve as a robust hydrogen-bonding network in receptor antagonists. 5,6-Dichloro-2-methylpyrimidin-4-ol (CAS 32265-50-2) is a highly specialized, polyfunctional building block<sup>[1]</sup>. Featuring a C-4 hydroxyl group, electron-withdrawing chlorides at C-5 and C-6, and an electron-donating methyl group at C-2, this molecule provides a unique electronic topography. This whitepaper details the structural dynamics, regioselective reactivity, and validated synthetic protocols for deploying this intermediate in advanced scaffold assembly.

## Physicochemical Properties & Structural Dynamics

To effectively utilize CAS 32265-50-2, one must first understand its baseline physical properties and solution-phase behavior. The compound exhibits lactam-lactim tautomerism; while drawn as a "pyrimidin-4-ol," in polar protic and aprotic solvents, the equilibrium shifts heavily toward the pyrimidin-4(3H)-one tautomer. This dynamic dictates its reactivity: the C-4 oxygen is not a

simple hydroxyl but rather a carbonyl-like moiety that requires electrophilic activation before it can participate in cross-coupling or substitution reactions.

Table 1: Quantitative Physicochemical Profile of CAS 32265-50-2[1]

Property	Specification / Value
CAS Number	32265-50-2
Chemical Nomenclature	5,6-Dichloro-2-methylpyrimidin-4-ol
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O
Molecular Weight	179.00 g/mol
SMILES String	CC1=NC(=C(C(=N1)O)Cl)Cl
Typical Purity	≥95% (Analytical Grade)
Storage Conditions	Sealed, dry environment at 2–8°C

## Synthetic Reactivity and Orthogonal Functionalization

The true value of CAS 32265-50-2 lies in its capacity for orthogonal functionalization. The differential electron density across the pyrimidine ring allows chemists to selectively react specific positions without protecting groups.

- **C-4 Activation:** The C-4 position is highly electron-deficient due to the adjacent nitrogen atoms. However, the tautomeric pyrimidinone oxygen is a poor leaving group. Conversion to a chloride (using POCl<sub>3</sub>) or a triflate (using Tf<sub>2</sub>O) is mandatory to prime this position for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).
- **C-6 vs. C-5 Reactivity:** Once the C-4 position is converted to a chloride (yielding 4,5,6-trichloro-2-methylpyrimidine), the molecule possesses three C-Cl bonds. S<sub>N</sub>Ar reactions will occur exclusively at C-4 first, followed by C-6, because these positions are activated by the ortho/para-directing ring nitrogens. The C-5 chloride is electronically isolated from the nitrogens and is practically inert to S<sub>N</sub>Ar, making it an ideal handle for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings).

## Validated Experimental Methodologies

The following protocols are engineered as self-validating systems, ensuring that researchers can track reaction progress and prevent catastrophic side reactions.

### Protocol A: Electrophilic Activation (Chlorination at C-4)

Objective: Convert CAS 32265-50-2 to the highly reactive 4,5,6-trichloro-2-methylpyrimidine.

- Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with CAS 32265-50-2 (10.0 mmol, 1.0 eq).
- Reagent Addition: Add phosphorus oxychloride ( $\text{POCl}_3$ , 50.0 mmol, 5.0 eq). Cool the suspension to  $0^\circ\text{C}$  using an ice bath. Slowly add N,N-dimethylaniline (12.0 mmol, 1.2 eq) dropwise over 10 minutes.
  - Causality:  $\text{POCl}_3$  serves as both solvent and electrophile. N,N-dimethylaniline acts as a nucleophilic catalyst—accelerating the formation of the Vilsmeier-Haack-type intermediate—and as an acid scavenger to neutralize the HCl byproduct, preventing degradation of the pyrimidine core.
- Thermal Activation: Attach a reflux condenser and heat the mixture to  $90^\circ\text{C}$  for 3 hours.
  - Self-Validation: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The highly polar starting material ( $R_f \sim 0.1$ ) will be completely consumed, replaced by a non-polar UV-active spot ( $R_f \sim 0.7$ ).
- Quenching (Critical Step): Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove ~80% of the excess  $\text{POCl}_3$ . Dissolve the resulting syrup in cold dichloromethane (DCM) and add it dropwise to a vigorously stirred beaker of crushed ice.
  - Causality: Residual  $\text{POCl}_3$  reacts violently with water. Rapid addition causes an exothermic spike that will hydrolyze the newly formed C-4 chloride back to the starting pyrimidinone. Dropwise addition to ice ensures the temperature remains below  $5^\circ\text{C}$ , preserving the C-Cl bond.

- Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organics with cold saturated NaHCO<sub>3</sub>, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate to yield the trichlorinated intermediate.

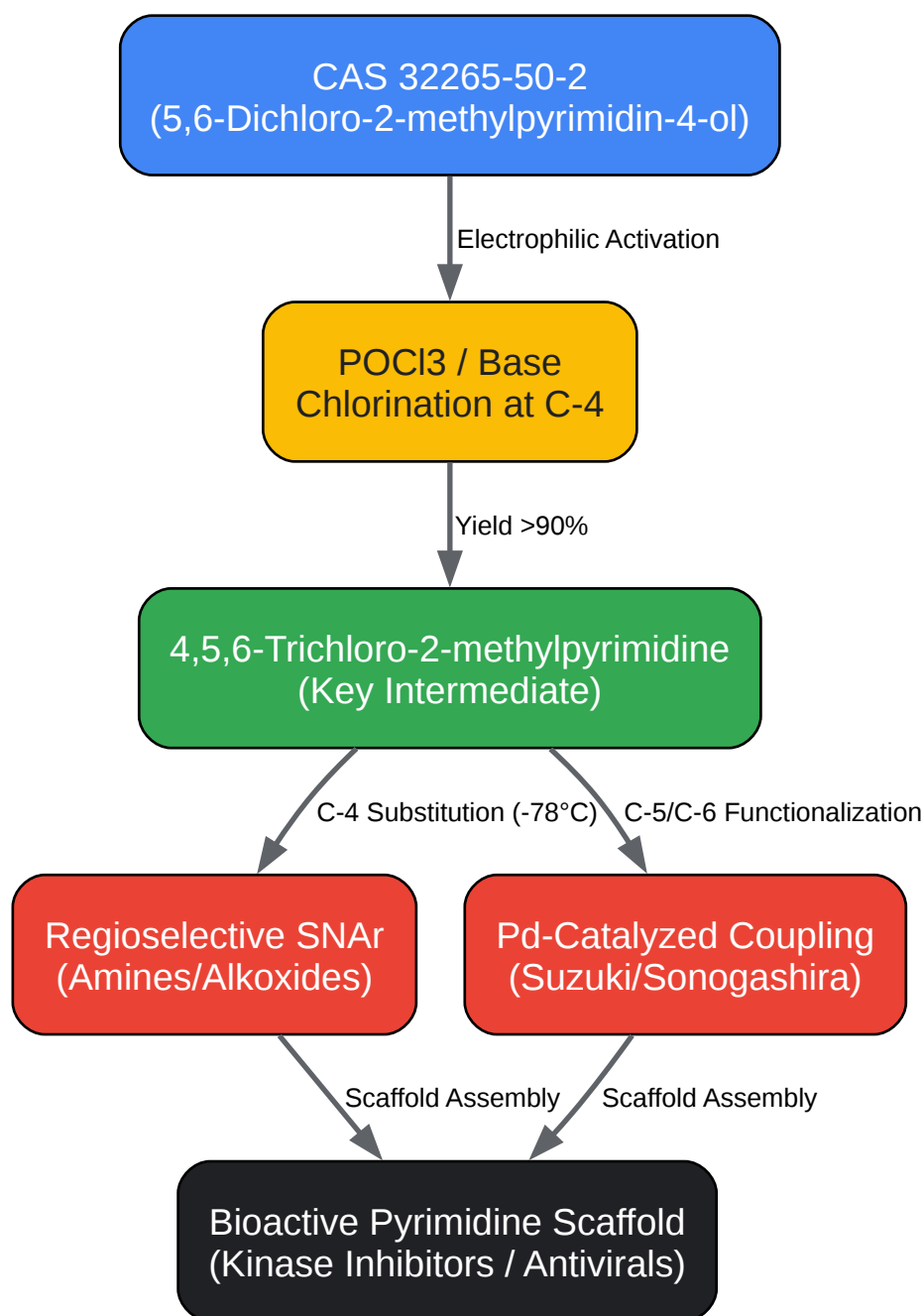
## Protocol B: Regioselective S<sub>N</sub>Ar with Aliphatic Amines

Objective: Install a pharmacophore at the C-4 position with absolute regiocontrol.

- Setup: Dissolve the 4,5,6-trichloro-2-methylpyrimidine (5.0 mmol, 1.0 eq) in anhydrous THF (25 mL) and cool to -78°C (dry ice/acetone bath).
- Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 10.0 mmol, 2.0 eq), followed by the dropwise addition of a primary aliphatic amine (5.2 mmol, 1.05 eq).
  - Causality: S<sub>N</sub>Ar at C-4 is highly exothermic and kinetically favored. Conducting the reaction at cryogenic temperatures (-78°C) suppresses the thermodynamic drive for secondary substitution at the C-6 position, guaranteeing >95% regioselectivity for the C-4 mono-aminated product.
- Reaction & Validation: Allow the mixture to slowly warm to 0°C over 2 hours.
  - Self-Validation: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The chromatogram should display a single dominant peak with the mass corresponding to [M+H]<sup>+</sup> of the mono-substituted product, with no di-substituted mass detected.
- Workup: Quench with H<sub>2</sub>O (10 mL), extract with EtOAc, and purify via silica gel chromatography.

## Synthetic Workflow Visualization

The following diagram maps the logical progression from the raw building block to a complex bioactive scaffold, highlighting the orthogonal nature of the functionalization.



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Orthogonal functionalization workflow of CAS 32265-50-2 for bioactive scaffold assembly.

## Applications in Advanced Drug Design

Derivatives originating from CAS 32265-50-2 are heavily represented in the oncology and virology pipelines. The C-2 methyl group provides essential steric bulk that can lock the conformation of the pyrimidine ring when bound inside a kinase active site, increasing target

residence time. Furthermore, the ability to retain a chlorine atom at the C-5 position (by bypassing it during  $S_NAr$  and cross-coupling at C-6) is a known strategy to enhance the lipophilicity (LogP) and metabolic stability of the final drug candidate, preventing rapid oxidative clearance by Cytochrome P450 enzymes.

## References

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## Sources

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